3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid

Lipophilicity Membrane Permeability Drug Design

3-(3,5-Dimethyl-1H-pyrazol-4-yl)butanoic acid is a C4-alkanoic acid-substituted 3,5-dimethylpyrazole building block with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol. It features a pyrazole core methylated at positions 3 and 5, with a butanoic acid chain attached at the 4-position.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 1423025-74-4
Cat. No. B2440958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid
CAS1423025-74-4
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(C)CC(=O)O
InChIInChI=1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13)
InChIKeyLIQQUKTZYMHVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS 1423025-74-4): Structural and Physicochemical Baseline for Comparator-Driven Procurement


3-(3,5-Dimethyl-1H-pyrazol-4-yl)butanoic acid is a C4-alkanoic acid-substituted 3,5-dimethylpyrazole building block with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol [1]. It features a pyrazole core methylated at positions 3 and 5, with a butanoic acid chain attached at the 4-position. This substitution pattern creates a chiral center at the carbon alpha to the pyrazole ring, distinguishing it from simpler analogs. The compound is commercially available at 95% purity from Enamine (EN300-117738) and other suppliers [2]. As a member of the pyrazole-4-alkanoic acid class, it shares the pharmacophoric features described in patent WO2004037793A1 for dual COX/5-LOX inhibition, yet its specific chain length, branching, and resulting physicochemical profile are not replicated by any close analog [3].

Why Generic Substitution Fails: Quantifiable Physicochemical and Structural Gaps Between 3-(3,5-Dimethyl-1H-pyrazol-4-yl)butanoic acid and Its Closest Analogs


Within the 3,5-dimethylpyrazole-4-alkanoic acid series, seemingly minor changes in chain length or attachment position result in measurable shifts in lipophilicity (XLogP3), hydrogen-bonding capacity, and conformational flexibility [1]. For example, shortening the alkanoic chain from butanoic to propanoic or acetic acid reduces the computed XLogP3 by 0.3–0.6 log units, directly impacting predicted membrane permeability and pharmacokinetic distribution [2][3]. Positional isomerism—moving the butanoic acid chain from the C4 carbon of the pyrazole to the N1 nitrogen—eliminates one hydrogen bond donor, fundamentally altering the compound's interaction potential with biological targets [4]. Furthermore, the target compound's chiral center at the alpha carbon of the butanoic chain introduces stereochemical complexity absent in all linear-chain analogs, enabling enantioselective applications that are impossible with simpler achiral alternatives [1]. These quantitative differences mean that no single in-class compound can serve as a direct functional substitute without altering key experimental parameters.

Product-Specific Quantitative Evidence Guide: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)butanoic acid vs. Closest Analogs


Elevated Lipophilicity (XLogP3 = 1.1) vs. Shorter-Chain Analogs for Enhanced Membrane Permeability Prediction

The target compound exhibits a computed XLogP3 of 1.1, which is 0.3 log units higher than the propanoic acid analog (XLogP3 = 0.8) and 0.6 log units higher than the acetic acid analog (XLogP3 = 0.5) [1][2][3]. This increase in lipophilicity is driven by the additional methylene group and the branched methyl substituent on the butanoic acid chain. The N1-substituted positional isomer also has an XLogP3 of 0.8, confirming that both chain length and attachment position contribute to the target compound's superior lipophilicity [4]. In drug design, an XLogP3 increase of 0.3–0.6 units can translate to measurably improved passive membrane diffusion and blood-brain barrier penetration potential [5].

Lipophilicity Membrane Permeability Drug Design

Dual Hydrogen Bond Donor Capacity vs. Single Donor in the N1-Positional Isomer

The target compound possesses two hydrogen bond donor (HBD) sites: the pyrazole N-H and the carboxylic acid O-H. In contrast, the N1-substituted positional isomer 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has only one HBD (the carboxylic acid O-H), as the pyrazole nitrogen is alkylated [1][2]. This difference is critical because the pyrazole N-H can act as a key pharmacophoric element for target binding, as evidenced in pyrazole-4-alkanoic acid patents where the N-H contributes to hydrogen bonding within the cyclooxygenase active site [3]. The loss of this HBD in the N1-isomer can eliminate a critical binding interaction, making the target compound the only C4-substituted butanoic acid analog that retains full hydrogen bond donor capacity.

Hydrogen Bonding Target Engagement Molecular Recognition

Intermediate Conformational Flexibility: 3 Rotatable Bonds vs. 2 (Acetic) and 4 (N1-Isomer)

The target compound features 3 rotatable bonds, positioning it between the more rigid acetic acid analog (2 rotatable bonds) and the more flexible N1-substituted butanoic acid isomer (4 rotatable bonds) [1][2][3]. This intermediate flexibility is significant because it balances conformational preorganization—which can enhance binding entropy—with sufficient degrees of freedom to adapt to diverse binding pockets. In coordination chemistry and crystal engineering applications where 3,5-dimethylpyrazole-4-alkanoic acids serve as ligands, the rotatable bond count directly influences the dimensionality and topology of the resulting metal-organic frameworks [4].

Conformational Flexibility Ligand Efficiency Crystal Engineering

Stereochemical Complexity: Chiral Center at the Alpha Carbon Enables Enantioselective Synthesis

The target compound uniquely contains a chiral center at the carbon atom bearing the methyl substituent on the butanoic acid chain (SMILES: CC1=C(C(=NN1)C)C(C)CC(=O)O) [1]. None of the close analogs—including 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, or 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid—possess a stereogenic center [2][3][4]. This stereocenter enables the synthesis of enantiomerically pure or enriched derivatives, which is essential for applications requiring stereospecific target engagement, such as asymmetric catalysis, chiral resolution studies, or the development of enantioselective pharmaceuticals. The racemic mixture is commercially available, providing a starting point for chiral separation or asymmetric synthesis methodologies.

Chirality Enantioselective Synthesis Asymmetric Catalysis

Class-Level Patent Validation: Pyrazole-4-alkanoic Acid Scaffold with Dual COX/5-LOX Inhibitory Activity

Patent WO2004037793A1 describes pyrazole-4-alkanoic acid derivatives as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with the 4-position alkanoic acid substituent identified as a critical pharmacophoric element for simultaneous inhibition of both pro-inflammatory enzymes [1]. While the patent does not explicitly disclose the target compound's specific biological data, it establishes the pyrazole-4-alkanoic acid class as possessing this dual inhibitory mechanism. The target compound's butanoic acid chain at the 4-position of the 3,5-dimethylpyrazole core directly matches this pharmacophoric requirement, whereas shorter-chain analogs (propanoic, acetic) or N1-substituted isomers may exhibit altered potency or selectivity profiles due to differences in chain length and hydrogen-bonding capacity [2].

Inflammation Cyclooxygenase 5-Lipoxygenase Dual Inhibitor

Best Research and Industrial Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)butanoic acid Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization for Dual COX/5-LOX Anti-Inflammatory Agents

Based on class-level patent evidence from WO2004037793A1, the target compound serves as a direct starting point for synthesizing dual COX/5-LOX inhibitors [1]. Its C4-substituted butanoic acid chain and dual hydrogen bond donor capacity (2 HBD) align with the patented pharmacophore, while its elevated XLogP3 (1.1) compared to propanoic (0.8) and acetic (0.5) analogs predicts improved membrane permeability [2]. Medicinal chemists should prioritize this compound when designing analogs where both target engagement and cellular penetration are required, as shorter-chain alternatives lack the optimal spacer length and lipophilicity balance.

Asymmetric Synthesis and Chiral Probe Development

The presence of a chiral center at the alpha carbon of the butanoic acid chain—absent in all close structural analogs—makes this compound uniquely valuable for enantioselective synthesis programs [1]. It can be used as a racemic building block for chiral resolution studies, as a substrate for asymmetric catalysis methodology development, or for the synthesis of enantiomerically enriched derivatives for stereospecific biological evaluation. No other commercially available 3,5-dimethylpyrazole-4-alkanoic acid offers this stereochemical dimension.

Coordination Chemistry and Metal-Organic Framework (MOF) Design

With 3 rotatable bonds and two hydrogen bond donor sites, the target compound provides an intermediate degree of conformational flexibility ideal for constructing coordination polymers with tunable dimensionality [1][2]. The butanoic acid chain length offers a longer spacer between the pyrazole coordinating group and the carboxylate metal-binding site compared to acetic or propanoic analogs, enabling the design of frameworks with larger pore sizes or different network topologies than those achievable with shorter-chain ligands.

Fragment-Based Drug Discovery (FBDD) Library Design

As a fragment-sized molecule (MW = 182.22 Da) with a balanced physicochemical profile (XLogP3 = 1.1, 2 HBD, 3 HBA, TPSA = 66 Ų), the target compound satisfies key fragment-likeness criteria [1]. Its structural differentiation from simpler acetic and propanoic analogs—specifically, the additional carbon spacer and chiral methyl branch—provides a distinct vector for fragment growing or merging strategies. Procurement for fragment library assembly should favor this compound over achiral, shorter-chain alternatives when exploring chemical space around the pyrazole C4 position.

Quote Request

Request a Quote for 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.